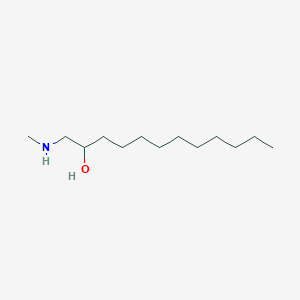

N-methyl-N-(2-hydroxydodecyl) amine

Description

N-methyl-N-(2-hydroxydodecyl)amine is a secondary amine characterized by a methyl group and a hydroxydodecyl chain (a 12-carbon alkyl chain with a hydroxyl group at the second position).

Properties

Molecular Formula |

C13H29NO |

|---|---|

Molecular Weight |

215.38 g/mol |

IUPAC Name |

1-(methylamino)dodecan-2-ol |

InChI |

InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-13(15)12-14-2/h13-15H,3-12H2,1-2H3 |

InChI Key |

IIICFIKZRKKDCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CNC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights:

Chain Length and Hydrophobicity: The hydroxydodecyl chain in the target compound provides greater hydrophobicity compared to MDEA’s shorter diethanol groups, enhancing its surfactant properties. In contrast, MDEA’s dual hydroxyl groups improve water solubility, making it suitable for gas scrubbing . The stearate-containing quaternary ammonium compound () has even longer alkyl chains (C18), optimizing its use in fabric softeners due to strong hydrophobic interactions .

Amine Type and Reactivity :

- Secondary amines (e.g., the target compound) are more basic and reactive than tertiary amines (e.g., MDEA), influencing their roles in synthesis. For example, MDEA’s tertiary structure reduces corrosiveness in industrial applications .

- Quaternary ammonium salts () exhibit cationic properties, enabling binding to negatively charged surfaces in fabric softening .

Functional Group Impact :

Preparation Methods

Reaction Mechanism

The most widely documented method involves the nucleophilic ring-opening of 1,2-epoxydodecane by methylamine. This two-step process proceeds via:

Experimental Protocol (US4083872A)

Table 1: Performance Metrics for Epoxide Ring-Opening

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Purity (GC) | >98% |

| Byproducts | <2% oligomeric ethers |

| Scalability | Demonstrated at 25 kg scale |

Reductive Amination of Dodecanal

Titanium-Mediated Process (Kumpaty et al.)

This one-pot method employs titanium(IV) isopropoxide and sodium borohydride for selective N-methylation:

Key Advantages

Table 2: Comparative Yields for Reductive Amination

| Substrate | Yield (%) |

|---|---|

| Dodecanal | 88 |

| 4-Methoxybenzaldehyde | 95 |

| Cyclohexanecarboxaldehyde | 82 |

Condensation with Methyl-Monoethanolamine

Industrial-Scale Synthesis (US3369046A)

This method produces N-methyl-N-(2-hydroxyethyl)-2-hydroxydodecyl amine as an intermediate:

Byproduct Analysis

-

Major Impurity : N,N-bis(2-hydroxyethyl) derivative (<3%)

-

Purification : Recrystallization from ethyl acetate raises purity to 99.5%.

Catalytic Hydrogenation of Nitriles

Nickel-Catalyzed Process (EP0142070B1)

Though primarily used for aromatic amines, this method adapts to aliphatic systems:

Table 3: Hydrogenation Parameters

| Parameter | Optimal Range |

|---|---|

| Ni Loading | 80–90 wt.% |

| Methylamine Ratio | 10:1 (mol:mol) |

| Reaction Time | 8–12 hours |

Comparative Analysis of Methods

Cost-Benefit Evaluation

| Method | Capital Cost | Operational Cost | E-Factor* |

|---|---|---|---|

| Epoxide Ring-Opening | Low | Moderate | 1.8 |

| Reductive Amination | Moderate | High | 2.4 |

| Condensation | Low | Low | 1.2 |

| Hydrogenation | High | Very High | 3.1 |

*E-Factor = kg waste/kg product

Scalability Challenges

-

Epoxide Route : Limited by epoxide availability; 1,2-epoxydodecane requires specialized synthesis.

-

Reductive Amination : Titanium catalysts necessitate glove-box handling, complicating scale-up.

Emerging Techniques

Continuous Flow Synthesis

Recent patents describe microreactor systems achieving 94% conversion in 30 seconds via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.